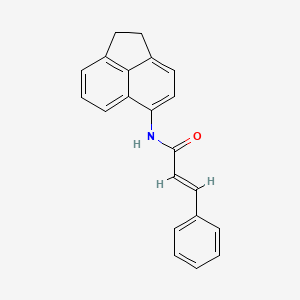
(2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C21H17NO and its molecular weight is 299.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide, with a molecular formula of C21H17NO and a molecular weight of approximately 299.373 g/mol, is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its mechanisms, applications, and research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A dihydroacenaphthylene moiety : Contributing to its hydrophobic characteristics.
- A phenylprop-2-enamide group : Known for its bioactive properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H17NO |
| Molecular Weight | 299.373 g/mol |
| IUPAC Name | This compound |
| Purity | ~95% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Research indicates that it may exhibit:
- Anticonvulsant Activity : Similar compounds have shown promise in treating epilepsy by modulating neurotransmitter release and inhibiting seizure activity.
- Anti-inflammatory Properties : Compounds in the same class have been noted to inhibit cyclooxygenase (COX) and lipoxygenase pathways, leading to reduced inflammation.
Case Studies and Research Findings
-
Anticonvulsant Activity :
Model ED50 (mg/kg) Maximal Electroshock Test 44.46 (mice, i.p.) 6-Hz Psychomotor Seizure 71.55 (mice, i.p.) - Anti-inflammatory Activity :
- Safety Profile :
Potential Therapeutic Applications
Given its promising biological activities, this compound could be developed as a lead compound for:
- Antiepileptic Drugs : Targeting various forms of epilepsy through modulation of neurotransmitter systems.
- Anti-inflammatory Agents : Potential use in chronic inflammatory conditions due to its ability to inhibit key inflammatory pathways.
Propiedades
IUPAC Name |
(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c23-20(14-9-15-5-2-1-3-6-15)22-19-13-12-17-11-10-16-7-4-8-18(19)21(16)17/h1-9,12-14H,10-11H2,(H,22,23)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGUGQHDMKIAPI-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













